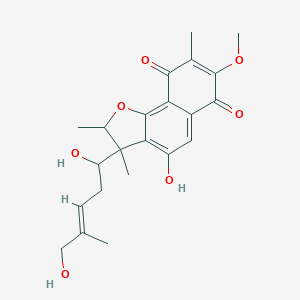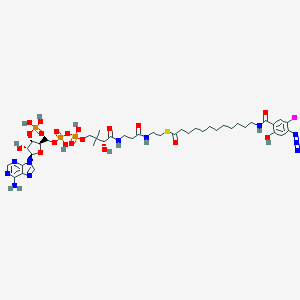
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione, also known as Hesperetin, is a flavanone found in citrus fruits, such as oranges, grapefruits, and lemons. It is known for its antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Muscarinic Agonists and Antidementia Drugs
- Cholinergic Activity: A study focused on spirooxazolidine-2,4-dione derivatives related to M1 agonists showcased their ability to act as cholinergic agents. Compounds were evaluated for their affinity for cortical M1 receptors and their potential in reversing scopolamine-induced impairment of mouse passive avoidance tasks. This indicates potential use in antidementia drug development. The structural stringency for muscarinic activity in this series was emphasized, showcasing the critical role of the compound's structure in its biological activity (Tsukamoto et al., 1993).
Environmental and Industrial Applications
- Pollutant Impact Study: The impact of various solvents, including n-hexane, xylene, and others, on rat liver microsomal cytochrome P-450 and enzymatic activities was assessed. This study provides insights into the biochemical and physiological alterations caused by exposure to certain environmental pollutants, potentially guiding safety protocols and environmental regulations (Toftgård, Nilsen, & Gustafsson, 1981).
- Chemical Recycling of PET: Research on the chemical recycling of poly(ethylene terephthalate) (PET) showcases the potential of the compound in contributing to the circular economy and waste management solutions. This indicates a potential application in reducing environmental impact by repurposing materials (Karayannidis & Achilias, 2007).
- Ethyl Carbamate in Foods and Beverages: A comprehensive review of ethyl carbamate in foods and beverages highlights the presence and toxicity of certain compounds in consumer products. This work underscores the importance of monitoring and regulating harmful substances in the food and beverage industry to ensure consumer safety (Weber & Sharypov, 2009).
Medical and Pharmacological Research
- Serotonin Receptor Activity: Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives highlights their affinity for serotonin 5-HT1A and 5-HT2A receptors. This suggests potential applications in the development of drugs targeting these receptors for various neurological and psychiatric conditions (Obniska et al., 2006).
- Antidiabetic Agents: The synthesis and evaluation of compounds for their hypoglycemic and hypolipidemic activities indicate potential applications in the management of diabetes and related metabolic disorders. This research contributes to the ongoing search for more effective and safer antidiabetic agents (Sohda et al., 1982).
Eigenschaften
CAS-Nummer |
123421-05-6 |
|---|---|
Produktname |
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
(8R)-8-ethyl-2,3,8-trimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3/t14-/m0/s1 |
InChI-Schlüssel |
QMMMQWRPZIJGPT-AWEZNQCLSA-N |
Isomerische SMILES |
CC[C@]1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
Kanonische SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
Synonyme |
spiciferone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



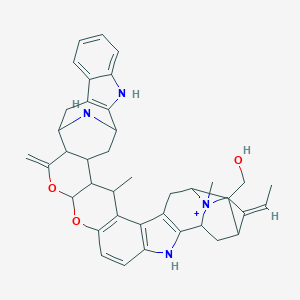
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
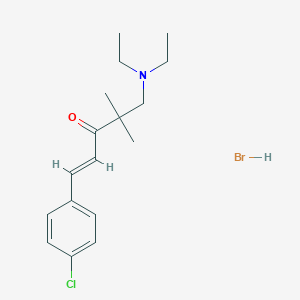


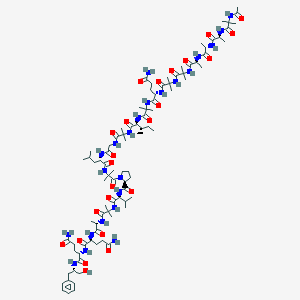
![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


